![molecular formula C23H31FO5 B12793913 (8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one CAS No. 2820-85-1](/img/structure/B12793913.png)
(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of NSC 48621 involves several steps, starting with the preparation of the core imidazopyridine structure. The synthetic route typically includes:
Formation of the Imidazopyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the fluoro and pyridinyl groups through substitution reactions.
Final Assembly: Coupling of the butynyl side chain to the imidazopyridine core.
Industrial production methods for NSC 48621 would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
NSC 48621 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.
Substitution: Common reagents such as halogens can be used to substitute hydrogen atoms on the aromatic rings, leading to different derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the aromatic rings.
Applications De Recherche Scientifique
NSC 48621 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of mGluR5 and its effects on various chemical pathways.
Biology: The compound is employed in research to understand the role of mGluR5 in cellular processes and signaling pathways.
Medicine: NSC 48621 is being investigated for its potential therapeutic effects in treating conditions such as Parkinson’s disease, depression, and anxiety disorders
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
NSC 48621 exerts its effects by modulating the activity of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator, it binds to a site on the receptor distinct from the active site, altering the receptor’s conformation and reducing its activity. This modulation affects various downstream signaling pathways, which can lead to therapeutic effects in conditions like Parkinson’s disease and anxiety disorders .
Comparaison Avec Des Composés Similaires
NSC 48621 is unique in its specific modulation of mGluR5. Similar compounds include:
Basimglurant: Another mGluR5 negative allosteric modulator with potential therapeutic applications.
Fenobam: A compound that also targets mGluR5 but has different pharmacokinetic properties.
Mavoglurant: Similar in function but differs in its chemical structure and clinical applications.
These compounds share the common feature of targeting mGluR5 but differ in their chemical structures, pharmacokinetics, and specific therapeutic potentials .
Propriétés
Numéro CAS |
2820-85-1 |
|---|---|
Formule moléculaire |
C23H31FO5 |
Poids moléculaire |
406.5 g/mol |
InChI |
InChI=1S/C23H31FO5/c1-20-7-5-15(25)9-14(20)3-4-16-17(20)6-8-21(2)18(16)10-19(24)23(21)22(28-13-29-23)11-26-12-27-22/h9,16-19H,3-8,10-13H2,1-2H3/t16-,17+,18+,19+,20+,21+,22?,23-/m1/s1 |
Clé InChI |
DUZDHQGHFJXJSZ-PNTQTDCASA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]45C6(COCO6)OCO5)F)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C45C6(COCO6)OCO5)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


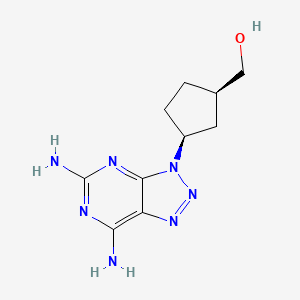



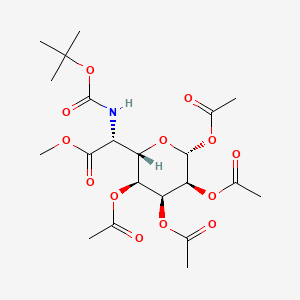
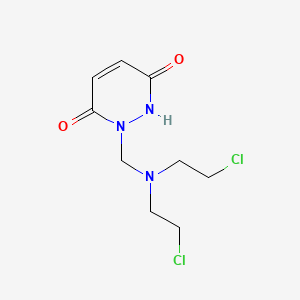
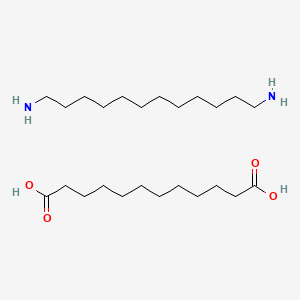


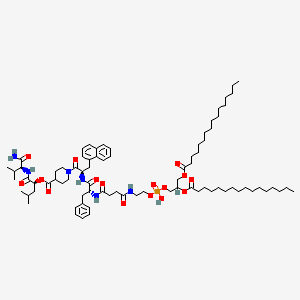


![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)

